



# Application Notes and Protocols for [11C]GSK931145 PET Image Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[¹¹C]**GSK931145** is a selective radioligand for the glycine transporter type 1 (GlyT1), a key target in the development of novel therapeutics for schizophrenia.[1] Positron Emission Tomography (PET) imaging with [¹¹C]**GSK931145** allows for the in vivo quantification and assessment of GlyT1 availability in the brain, aiding in drug development by confirming target engagement and informing dose selection.[1][2] This document provides a detailed workflow for the acquisition, analysis, and interpretation of [¹¹C]**GSK931145** PET data.

The underlying principle of this imaging technique is based on the glutamatergic hypofunction hypothesis of schizophrenia.[2] This theory suggests that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder.[3] Glycine acts as an essential co-agonist at the NMDA receptor, and GlyT1 is responsible for clearing glycine from the synaptic cleft.[2][3][4] By inhibiting GlyT1, the synaptic concentration of glycine increases, thereby potentiating NMDA receptor function.

[11C]GSK931145 PET imaging provides a direct measure of GlyT1 availability, which is crucial for evaluating the efficacy of GlyT1 inhibitors.

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters derived from [11C]**GSK931145** PET studies in various species.



Table 1: In Vitro and Preclinical Pharmacological Properties of GSK931145[4]

| Parameter                   | Value | Species/Tissue |
|-----------------------------|-------|----------------|
| pIC <sub>50</sub> for GlyT1 | 8.4   | -              |
| pIC <sub>50</sub> for GlyT2 | 4.6   | -              |
| pKi                         | 8.97  | Rat Cortex     |
| LogD                        | 2.53  | -              |
| Brain-Blood AUC Ratio       | 1.9   | -              |

Table 2: Kinetic Parameters of [11C]GSK931145 in Humans[2]

| Parameter                                                               | Midbrain | Thalamus | Cerebellum |
|-------------------------------------------------------------------------|----------|----------|------------|
| V T (mL/cm³) Test-<br>Retest Variability (2-<br>Tissue Model)           | 29%      | 38%      | -          |
| BP ND Test-Retest<br>Variability (Pseudo-<br>Reference Tissue<br>Model) | 16%      | 23%      | -          |
| K <sub>1</sub> (mL/cm <sup>3</sup> /min)                                | -        | -        | 0.025      |
| Plasma Free Fraction<br>(f P )                                          | -        | -        | 0.8%       |

Table 3: Comparative Kinetic Parameters of [11C]GSK931145 in Primates[2]



| Parameter                                | Midbrain | Thalamus | Cerebellum |
|------------------------------------------|----------|----------|------------|
| Binding Potential (BP ND )               | 1.5 - 3  | 1.5 - 3  | 1.5 - 3    |
| K <sub>1</sub> (mL/cm <sup>3</sup> /min) | -        | -        | 0.126      |
| Plasma Free Fraction (f P )              | -        | -        | 8%         |

Table 4: Biodistribution and Radiation Dosimetry in Humans[5][6]

| Organ                    | Mean Residence Time (hr)  | Absorbed Dose<br>(mGy/MBq) |
|--------------------------|---------------------------|----------------------------|
| Liver                    | 0.025                     | 0.013                      |
| Lungs                    | 0.003                     | 0.003                      |
| Kidneys                  | 0.004                     | 0.005                      |
| Effective Dose (μSv/MBq) | Male: 4.02 / Female: 4.95 | -                          |

### **Signaling Pathway**

The diagram below illustrates the role of GlyT1 in the modulation of the NMDA receptor signaling pathway.





Click to download full resolution via product page

Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activation.

## Experimental Protocols Radiosynthesis of [11C]GSK931145

[¹¹C]**GSK931145** is synthesized by the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC). The specific activity should be greater than 39 GBq/µmol.[4] For administration, the radioligand is formulated in sterile normal saline.[4]

### Subject Preparation and PET/CT or PET/MR Imaging

- Subject Selection: Healthy volunteers or patients who meet the inclusion/exclusion criteria of the specific research protocol.
- Informed Consent: Obtain written informed consent from all participants.
- Catheterization: Place intravenous catheters for radiotracer injection and, if required for arterial input function, an arterial catheter.
- Positioning: Position the subject in the PET scanner to ensure the brain is within the field of view. A head-holder should be used to minimize motion.
- Transmission Scan: Perform a low-dose CT or an MR-based attenuation correction scan before the emission scan.

## [<sup>11</sup>C]GSK931145 Administration and PET Data Acquisition

- Dose: Administer an intravenous bolus injection of [¹¹C]GSK931145. The injected dose for humans is typically around 304 ± 113 MBq.[4][7]
- Dynamic Scan: Start a dynamic PET scan simultaneously with the injection. The scan duration is typically 90-120 minutes.[4]



• Framing: The dynamic scan data should be framed into a series of time intervals (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 4 x 600s).

#### **Arterial Blood Sampling and Metabolite Analysis**

- Sampling: If an arterial input function is required, collect manual arterial blood samples at progressively increasing intervals throughout the scan.[8]
- Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for each sample.
- Metabolite Analysis: Determine the fraction of unmetabolized parent radiotracer in plasma at several time points using HPLC.[4] This is crucial as [11C]GSK931145 is metabolized over time, with approximately 60% remaining intact in human arterial plasma at 60 minutes postinjection.[4][7]
- Input Function Generation: Correct the plasma time-activity curve for metabolites to generate the arterial input function.

#### **Image Analysis Workflow**

The following diagram outlines the key steps in the image analysis workflow for [11C]**GSK931145** PET data.





Click to download full resolution via product page

Caption: A step-by-step workflow for [11C] **GSK931145** PET data analysis.



#### **Detailed Steps for Image Analysis:**

- · Image Preprocessing:
  - Motion Correction: Correct for subject head motion during the dynamic scan.
  - Coregistration: Coregister the dynamic PET images to the subject's anatomical T1weighted MRI.
  - Region of Interest (ROI) Definition: Delineate ROIs on the coregistered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and potentially a reference region if a suitable one is identified.[2]
- Time-Activity Curve (TAC) Generation:
  - Extract the average radioactivity concentration for each ROI at each time frame to generate TACs.
- · Kinetic Modeling:
  - With Arterial Input Function: A two-tissue compartmental model is often employed to
    estimate kinetic parameters such as K<sub>1</sub>, k<sub>2</sub>, k<sub>3</sub>, and k<sub>4</sub>.[2] From these, the total volume of
    distribution (V T) can be calculated. The test-retest reproducibility for V T using this model
    has been reported to be between 29-38%.[2]
  - Without Arterial Input Function (Reference Tissue Models): If a suitable reference region (an area with negligible specific binding) can be identified, reference tissue models can be used. However, for [¹¹C]GSK931145, homologous competition studies in primates have indicated no viable reference region.[2] A pseudo-reference tissue model has been shown to improve test-retest reproducibility for the non-displaceable binding potential (BP ND), with variability in the range of 16-23%.[2]
- Outcome Parameters:
  - V T (Total Volume of Distribution): Represents the total distribution of the radiotracer in a region, including specific and non-specific binding.



- BP ND (Non-displaceable Binding Potential): An index of the density of available GlyT1 transporters.
- K1: The rate constant for the transfer of the radiotracer from plasma to the tissue.
- Parametric Images: Voxel-wise maps of the kinetic parameters can be generated to visualize the spatial distribution of GlyT1.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? [psychiatriapolska.pl]
- 2. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-synaptic glycine GlyT1 transporter--NMDA receptor interaction: relevance to NMDA autoreceptor activation in the presence of Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equivalence of arterial and venous blood for [11C]CO2-metabolite analysis following intravenous administration of 1-[11C]acetate and 1-[11C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Approach to Repeated Arterial Blood Sampling in Small Animal PET: Application in a Test-Retest Study with the Adenosine A1 Receptor Ligand [11C]MPDX - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]GSK931145 PET Image Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15619026#image-analysis-workflow-for-11c-gsk931145-pet-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com